[[5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate
Description
This compound is a complex nucleotide analogue featuring two distinct heterocyclic moieties:
- Hypoxanthine (6-oxo-1H-purin-9-yl): A purine derivative involved in nucleic acid metabolism and signaling .
The molecule comprises two furanose (oxolan) rings connected via a phosphodiester backbone with additional phosphate and hydrogen phosphate groups. This structure suggests roles in biochemical pathways, such as nucleotide biosynthesis inhibition or as a modified coenzyme analog.
Properties
Molecular Formula |
C22H28N5O15P2+ |
|---|---|
Molecular Weight |
664.4 g/mol |
IUPAC Name |
[[5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C22H27N5O15P2/c1-10(28)11-3-2-4-26(5-11)21-17(31)15(29)12(40-21)6-38-43(34,35)42-44(36,37)39-7-13-16(30)18(32)22(41-13)27-9-25-14-19(27)23-8-24-20(14)33/h2-5,8-9,12-13,15-18,21-22,29-32H,6-7H2,1H3,(H2-,23,24,33,34,35,36,37)/p+1 |
InChI Key |
OFZRVBGRUHGJOH-UHFFFAOYSA-O |
Canonical SMILES |
CC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the pyridinium and purinyl intermediates, followed by their coupling through a series of phosphorylation and hydroxylation reactions. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and consistent production of the compound while minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
[[5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the acetyl group may produce an alcohol.
Scientific Research Applications
[[5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate: has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme-substrate interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [[5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with other nucleotide analogs, but key distinctions influence its physicochemical and biological properties:
Table 1: Structural and Functional Comparisons
Key Findings:
The hypoxanthine base (vs. adenine) alters base-pairing specificity, possibly reducing off-target interactions in nucleic acid systems .
Phosphate Backbone Modifications :
- The hydrogen phosphate terminus in the target compound contrasts with sodium salts (e.g., CAS 98179-10-3), which may affect ionic strength and crystallinity .
- Gemcitabine triphosphate’s triphosphate chain enables direct incorporation into DNA, a mechanism absent in the target compound’s bis-phosphate system .
Biological Implications :
- The acetyl group in the target compound could mimic NAD+ analogs, suggesting roles in redox biochemistry .
- Sodium-containing analogs (e.g., CAS 98179-10-3) are more stable in aqueous formulations, whereas the hydrogen phosphate form may exhibit pH-dependent reactivity .
Research Findings and Methodological Insights
- Lumping Strategy Relevance: Compounds with similar backbones (e.g., furanose rings, phosphate linkages) but varied substituents can be "lumped" for predictive modeling of properties like solubility or enzymatic degradation . However, the acetyl-pyridinium group in the target compound necessitates distinct reactivity assessments due to its electron-withdrawing nature.
- Synthetic Challenges : and highlight the complexity of synthesizing multi-phosphorylated nucleotides, requiring protective groups (e.g., tert-butyldimethylsilyl) and controlled reaction conditions to avoid hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
